molecular formula C21H27O3P B8206966 (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole

Cat. No.: B8206966
M. Wt: 358.4 g/mol
InChI Key: MOKJPWHEQPXKKI-CPFIQGLUSA-N
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Description

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole is a complex organic compound that belongs to the class of benzoxaphospholes. This compound is characterized by its unique structure, which includes a benzoxaphosphole core substituted with tert-butyl, dimethoxyphenyl, and ethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. One common method includes the formation of the benzoxaphosphole core through a cyclization reaction, followed by the introduction of the tert-butyl, dimethoxyphenyl, and ethyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tert-butyl, dimethoxyphenyl, and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: A phenolic compound with similar dimethoxyphenyl substitution.

    Tris(2,6-dimethoxyphenyl)methyl carbenium ion: A related compound used in charge derivatization.

Uniqueness

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole is unique due to its specific combination of substituents and the benzoxaphosphole core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O3P/c1-7-18-24-17-13-8-10-14(20(17)25(18)21(2,3)4)19-15(22-5)11-9-12-16(19)23-6/h8-13,18H,7H2,1-6H3/t18-,25?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKJPWHEQPXKKI-CPFIQGLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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